nicotine N-oxide

Beschreibung

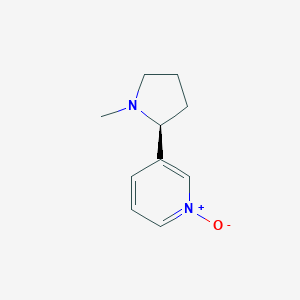

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[(2S)-1-methylpyrrolidin-2-yl]-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-11-6-3-5-10(11)9-4-2-7-12(13)8-9/h2,4,7-8,10H,3,5-6H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXKVHQFWVYXIC-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=C[N+](=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C2=C[N+](=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2820-55-5 | |

| Record name | Nicotine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2820-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002820555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NICOTINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WQ7L5T6TJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Pathways and Enzymology of Nicotine N Oxide Formation and Interconversion

Enzymatic N-Oxidation of Nicotine (B1678760)

Enzymatic N-oxidation of nicotine is a metabolic route that converts nicotine into its N-oxide derivative. This reaction is catalyzed by specific enzymes belonging to the flavin-containing monooxygenase (FMO) family. umaryland.edu

Role of Flavin-Containing Monooxygenase 3 (FMO3)

Flavin-containing monooxygenase 3 (FMO3) is identified as a key enzyme responsible for the N-oxidation of nicotine in humans. umaryland.edupharmgkb.org FMO3 is a flavoprotein enzyme highly expressed in the human liver. uniprot.orgwikipedia.org It catalyzes the oxygenation of various nitrogen- and sulfur-containing compounds, including nicotine. uniprot.org Research indicates that genetic variations (polymorphisms) in the FMO3 gene can influence the enzyme's activity and, consequently, affect nicotine metabolism. longerlife.orgmedlineplus.govwisc.edunih.gov Studies have shown an association between variation in the FMO3 gene and differences in nicotine dependence among smokers, suggesting the importance of this metabolic pathway. longerlife.orgwisc.eduwisc.edu While FMO3 is a major contributor, other FMO enzymes may also play a role in nicotine N-oxidation. nih.gov

Stereoselective Formation of Diastereomers

The N-oxidation of nicotine is a stereoselective process, resulting in the formation of two diastereomeric nicotine N-oxides: 1′-(R)-2′-(S)-cis-nicotine N-oxide and 1′-(S)-2′-(S)-trans-nicotine N-oxide. google.comwikipedia.org The stereochemical outcome of the oxidation is influenced by the enzyme catalyzing the reaction and the stereochemistry of the nicotine substrate. researchgate.nettandfonline.com

Formation of 1′-(R)-2′-(S)-cis-Nicotine N-oxide

The formation of the 1′-(R)-2′-(S)-cis diastereomer is one of the products of nicotine N-oxidation. Studies in rat liver microsomes have shown that the formation of cis-nicotine-1'-N-oxide was greater than the formation of the trans isomer, with an intrinsic clearance 8.1-fold greater. nih.gov

Formation of 1′-(S)-2′-(S)-trans-Nicotine N-oxide

The 1′-(S)-2′-(S)-trans diastereomer is the other primary product of nicotine N-oxidation. In human liver microsomes, the formation of only trans-nicotine N'-oxide was observed in some studies using (S)-nicotine as the substrate. nih.govacs.org This stereoselective formation is largely catalyzed by flavin-containing monooxygenase (specifically referred to as form II in some studies, which corresponds to FMO3). nih.govacs.org

Human Metabolic Stereoselectivity

In humans, the metabolism of (S)-nicotine exhibits stereoselectivity in the formation of nicotine N-oxide. During cigarette smoking or administration of intravenous or transdermal (S)-nicotine, only the trans diastereomer of (S)-nicotine N-1'-oxide was primarily observed in urine in one study. acs.orgnih.gov This suggests a strong preference for the formation of the trans isomer in human metabolism of the predominant (S)-nicotine enantiomer. However, other studies in mammalian hepatic preparations have suggested a greater production of the cis diastereoisomer than the trans diastereoisomer after incubation with S-(-)-nicotine. This highlights potential species differences or variations depending on the specific experimental conditions or enzyme preparations used.

Here is a summary of observed stereoselectivity in different systems:

| System | Substrate | Predominant Diastereomer Formed | Ratio (Trans:Cis) | Source |

| Rat Liver Microsomes | Nicotine | cis | 1:1.67 (cis:trans) google.com or 1:8.1 (trans:cis intrinsic clearance) nih.gov | google.comnih.gov |

| Human Liver Microsomes | (S)-Nicotine | trans | Only trans observed nih.govacs.org, or 82:18 (trans:cis) acs.org | nih.govacs.orgacs.org |

| Pig Liver FMO1 | (S)-Nicotine | Both cis and trans | 57:43 (trans:cis) | nih.gov |

| Human Liver FMO3 (cDNA-expressed) | (S)-Nicotine | trans | Solely trans formed | nih.gov |

| Rabbit Lung FMO2 | (S)-Nicotine | trans | Solely trans formed | nih.gov |

| Human Urine (in vivo) | (S)-Nicotine | trans | Only trans observed | nih.gov |

| Mammal Hepatic Preparations | S-(-)-Nicotine | cis | More cis than trans |

Reduction of this compound to Nicotine

This compound is not a metabolic dead end and can be reduced back to the parent compound, nicotine. umaryland.edupharmgkb.org This reduction can contribute to the recycling of nicotine in the body. umaryland.edupharmgkb.org Studies in humans have shown that nicotine-1′-N-oxide is reduced to nicotine in the lower gastro-intestinal tract after oral administration. tandfonline.com However, reduction or metabolism in vivo did not occur by other routes after intravenous injection of the N-oxide. tandfonline.com In rabbits, systemic reduction of nicotine-1'-N-oxide to nicotine was observed after intravenous dosing, although the magnitude was small (less than 3%). nih.gov Following oral administration in rabbits, a more significant reduction (45%) was observed, consistent with presystemic (bacterial or intestinal) metabolism. nih.gov

Intestinal Microbial Metabolism and Potential Recycling Mechanisms

The intestinal microbiota plays a role in the metabolism of this compound. Following oral administration, a significant portion of this compound can be reduced back to nicotine, suggesting a presystemic metabolism involving bacterial or intestinal processes. nih.gov This reduction pathway in the intestines may contribute to the recycling of nicotine within the body. pharmgkb.orgnih.gov Microbial degradation pathways for this compound have been studied, revealing different metabolic products compared to nicotine itself. tandfonline.com For instance, one microbial degradation pathway of this compound involves the accumulation of N'-methylmyosmine. tandfonline.com

Systemic Reduction Pathways and Contribution

Beyond intestinal metabolism, there is evidence for systemic reduction of this compound back to nicotine. Studies in rabbits have indicated that while the magnitude of systemic reduction is small, it does occur following intravenous administration of this compound. nih.gov Less than 3% of the administered dose was reduced to nicotine in this manner. nih.gov This suggests that while intestinal metabolism is a more significant site for the reduction of orally administered this compound, systemic pathways also contribute to the interconversion of this metabolite back to the parent compound.

Interrelationships with Other Nicotine Metabolic Pathways

Nicotine metabolism is a complex process involving several interconnected pathways. Nicotine N-oxidation is one of these pathways, occurring alongside other major metabolic routes.

Connections to Nornicotine (B190312) and Other Minor Alkaloid Metabolites

Nicotine is also metabolized to nornicotine through N-demethylation. nih.gov This conversion can be catalyzed by enzymes such as CYP2A6, CYP2B6, and CYP2A13 in vitro. pharmgkb.org While nornicotine is a constituent of tobacco leaves, a portion of the nornicotine found in the body is derived from the metabolism of nicotine. nih.gov this compound is considered a minor tobacco alkaloid derivative that can arise during the processing of tobacco, potentially through bacterial action or oxidation. nih.govresearchgate.net Other minor alkaloids and their derivatives found in tobacco and tobacco smoke include myosmine, N'-methylmyosmine, nicotyrine, and metanicotine. nih.govresearchgate.net

Influence of Physiological and Genetic Factors on this compound Metabolism

The metabolism of this compound, like other metabolic processes, can be influenced by various physiological and genetic factors.

Genetic Variation in Enzyme Activity (e.g., FMO3)

Genetic variations, particularly in the FMO3 gene, can significantly impact the activity of the FMO3 enzyme and consequently affect nicotine N-oxidation. nih.govoup.comnih.gov Polymorphisms in FMO3 can lead to altered enzyme activity or aberrant mRNA splicing, resulting in reduced in vivo nicotine N-oxidation. nih.govnih.gov For example, a common polymorphism, rs2266780 (E308G), has been associated with reduced N-oxidation of nicotine. nih.govnih.gov Individuals homozygous for a reduced function FMO3 haplotype have shown significantly less nicotine N-oxidation compared to those homozygous for the reference haplotype. nih.gov These genetic variations in FMO3 are associated with differences in nicotine dependence and may influence smoking behaviors. nih.govoup.comnih.gov While rare variants in FMO3 can severely impair its activity and cause conditions like primary trimethylaminuria, more common single-nucleotide polymorphisms (SNPs) can also affect drug metabolism, including that of nicotine. medlineplus.govucl.ac.uk

Table 1: Impact of FMO3 rs2266780 Genotype on Nicotine N-oxidation

| FMO3 rs2266780 Genotype | In vivo Nicotine N-oxidation (approximate % of nicotine equivalents) |

| Major allele homozygotes | 1.3 - 1.6% |

| Minor allele homozygotes | 0.4 - 0.7% |

| Based on data from European Americans administered deuterated or non-deuterated nicotine. nih.gov |

Impact of Pregnancy and Hormonal States on Formation Rate

Physiological states, such as pregnancy, have been shown to influence the rate of nicotine N'-oxide formation. Pregnancy leads to an increased rate of nicotine N'-oxide formation, which is indicative of the induction of the enzyme flavin-containing monooxygenase 3 (FMO3). nih.govresearchgate.net One study reported a 58% increase in FMO3 activity during late pregnancy. researchgate.net This suggests that hormonal changes associated with pregnancy play a role in modulating the activity of FMO3, thereby affecting the metabolic clearance of nicotine via the N'-oxidation pathway.

Furthermore, studies in nonpregnant women have indicated that the use of estrogen-containing contraceptives or hormonal replacement therapies results in faster nicotine metabolism compared to women not using these hormonal preparations. nih.gov While this effect is primarily linked to the induction of CYP2A6, an enzyme crucial for cotinine (B1669453) formation, it highlights the broader influence of hormonal states on nicotine metabolism and the potential for hormones to impact other metabolic enzymes like FMO3, which is responsible for nicotine N'-oxide formation.

Modulation by Cytochrome P450 Enzymes (e.g., CYP2B1)

Nicotine metabolism involves several enzyme systems, with cytochrome P450 (CYP) enzymes, UDP-glucuronosyltransferases (UGTs), and flavin-containing monooxygenases (FMOs) playing key roles. nih.govpharmgkb.org While FMOs, particularly FMO3, are the primary enzymes catalyzing the N-oxidation of nicotine to nicotine N'-oxide nih.govaacrjournals.orgnih.gov, CYP enzymes are central to other major metabolic pathways, such as the 5'-oxidation of nicotine to cotinine, primarily catalyzed by CYP2A6. pharmgkb.orgnih.govnih.govaacrjournals.org

Research has demonstrated an inverse correlation between CYP2A6 activity, often assessed by the ratio of 3'-hydroxycotinine to cotinine, and the urinary levels of nicotine N'-oxide. nih.govaacrjournals.org This finding suggests that in individuals with lower CYP2A6 activity, the FMO-mediated N'-oxidation pathway may become a more significant route for nicotine elimination. nih.govaacrjournals.org

Although the primary enzymatic responsibility for nicotine N'-oxide formation lies with FMOs, cytochrome P450 enzymes are involved in the metabolism of nicotine and related compounds. For instance, CYP2B6 has been implicated in the formation of cotinine N-oxide and potentially nornicotine. nih.govaacrjournals.org Studies in rats have shown that chronic nicotine treatment can induce CYP2B1 in the liver and brain. oup.comresearchgate.net Additionally, CYP2B1 has been identified as a principal enzyme involved in the N-oxidation of the pyridine (B92270) ring of tobacco-specific nitrosamines like NNK and NNAL in rat livers, a related but distinct metabolic process from the N-oxidation of nicotine itself. mdpi.com While CYP enzymes like CYP2B1 are modulated by nicotine exposure and involved in the metabolism of related nitrogen-containing compounds, the direct conversion of nicotine to nicotine N'-oxide is predominantly catalyzed by FMO enzymes.

Pharmacological and Biological Activities of Nicotine N Oxide

Interactions with Neurotransmitter Systems

Engagement with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Nicotine (B1678760) N-oxide has been shown to interact with nicotinic acetylcholine receptors (nAChRs), which are crucial for various physiological processes including cognitive function and neurotransmission ontosight.aiontosight.aiontosight.ai. These receptors are ligand-gated ion channels found in the central and peripheral nervous systems google.commdpi.com. While nicotine is a known agonist at most nAChRs, the interaction of nicotine N-oxide with these receptors appears to be more complex ontosight.aiwikipedia.org. Studies on human α4β2 nAChRs expressed in Xenopus oocytes indicate that trans-nicotine N-oxide can modulate currents elicited by acetylcholine (ACh) nih.gov. Specifically, in the presence of 200 μM trans-nicotine N-oxide, the peak response of (α4)₃(β2)₂ receptors activated by 1 μM ACh was reduced to approximately 44% of the control response nih.gov. This suggests an inhibitory effect, which is inferred to be competitive in nature nih.gov. The effect was similar for both (α4)₃(β2)₂ and (α4)₂(β2)₃ receptor subtypes nih.gov. However, 200 μM trans-nicotine N-oxide did not modulate currents from receptors activated by a saturating concentration (1 mM) of ACh nih.gov. Research suggests that while direct activation of α4β2 receptors by this compound as an important mechanism is unlikely based on modest responses in vitro, its significant inhibition of receptor activation by ACh warrants further investigation, particularly regarding its potential modulation of receptors containing the α5 subunit nih.gov.

Effects on Acetylcholinesterase Activity

This compound has been reported to exhibit inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine ontosight.ai. AChE plays a key role in metabolizing acetylcholine in synapses, and its inhibition leads to increased cholinergic transmission and extracellular acetylcholine levels karger.com. While the direct potency and detailed mechanism of this compound's effect on AChE activity are not extensively detailed in the provided information, its inhibitory activity suggests a potential influence on cholinergic signaling by prolonging the presence of acetylcholine in the synaptic cleft ontosight.aikarger.com.

Modulation of Neurotransmitter Release Profiles

The modulation of neurotransmitter release is a key function of nicotinic compounds interacting with nAChRs google.comeuropa.eu. Nicotine, the parent compound, is known to stimulate the release of various neurotransmitters, including dopamine, norepinephrine, serotonin, glutamate, and gamma-aminobutyric acid (GABA), by acting on presynaptic nAChRs europa.eurjptonline.orgdrugbank.com. While the direct effects of this compound on neurotransmitter release profiles are less characterized than those of nicotine, its interaction with nAChRs suggests a potential, albeit likely different, modulatory role. Studies investigating the impact of inhibiting nicotine metabolism in rats, which led to decreased levels of this compound and nornicotine (B190312) while increasing brain nicotine levels, showed enhanced release of dopamine, serotonin, glutamate, and GABA in the nucleus accumbens frontiersin.org. This finding, while indirectly related to this compound's direct action, highlights the complex interplay between nicotine metabolism, its metabolites, and neurotransmitter dynamics frontiersin.org. The precise mechanisms by which this compound might directly influence the release of specific neurotransmitters require further dedicated investigation.

Potential Modulatory Effects on Cellular and Physiological Processes

Anti-inflammatory Pathways

This compound has shown potential anti-inflammatory effects, although the exact mechanisms are not fully elucidated ontosight.ai. Inflammation is a complex biological response implicated in various disease processes, including those related to nicotine exposure inonu.edu.trtobaccoinduceddiseases.org. Nicotine itself has been shown to have anti-inflammatory effects, partly by stimulating cholinergic anti-inflammatory pathways involving the vagus nerve and the release of acetylcholine, which activates cholinergic receptors frontiersin.org. Activation of α7 nAChRs, in particular, has been linked to anti-inflammatory effects, including the inhibition of microglia cell activation and the modulation of inflammatory molecule synthesis and release by glial cells frontiersin.orgnih.govmdpi.com. Given that this compound interacts with nAChRs, it is plausible that it may also influence these anti-inflammatory pathways ontosight.aiontosight.ai. Research into the anti-inflammatory properties of nicotine metabolites is ongoing, and studies suggest that nicotine-derived compounds can contribute to reducing neuroinflammation frontiersin.org.

Comparative Pharmacological Evaluation with Nicotine and Other Derivatives

This compound (NNO) is a significant metabolite of nicotine, formed primarily through the action of flavin-containing monooxygenase 3 (FMO3) in humans. pharmgkb.orgaacrjournals.orgrjptonline.org While structurally similar to nicotine, the addition of an N-oxide functional group significantly alters its pharmacological and biological properties. cymitquimica.comontosight.ai Comparative studies with nicotine and other derivatives highlight these differences, particularly in terms of metabolism, receptor interaction, and in vivo effects.

Metabolism and Pharmacokinetics:

Nicotine is extensively metabolized in the liver, with the primary pathway involving conversion to cotinine (B1669453), mainly catalyzed by CYP2A6. pharmgkb.orgnih.govaacrjournals.org this compound represents a less prominent metabolic pathway, accounting for approximately 4-7% of absorbed nicotine in smokers. pharmgkb.orgrjptonline.orgnih.govwhyquit.com Unlike cotinine, which has a relatively long half-life, NNO appears to have a shorter half-life and is not extensively metabolized further, except for potential reduction back to nicotine in the intestines. pharmgkb.orgnih.govnih.gov This suggests that NNO's presence in the body is more transient compared to cotinine. Studies in mice have shown varying half-lives for nicotine, cotinine, and this compound in different tissues, indicating species and tissue-specific metabolic differences. nih.gov

| Compound | Primary Metabolic Pathway from Nicotine | Approximate % of Nicotine Metabolized via this Route (Humans) | Typical Half-life (Humans) |

| Nicotine | N/A (Parent Compound) | N/A | ~2-3 hours (plasma) aacrjournals.orgnih.gov |

| Cotinine | CYP2A6-mediated oxidation | 70-80% pharmgkb.orgnih.govaacrjournals.orgwhyquit.com | ~11-18 hours nih.gov |

| This compound | FMO3-mediated oxidation | 4-7% pharmgkb.orgrjptonline.orgnih.govwhyquit.com | Shorter than cotinine nih.gov |

| Nicotine Glucuronide | UGT-mediated glucuronidation | 3-5% pharmgkb.orgrjptonline.orgnih.govwhyquit.com | Not extensively discussed |

Receptor Interaction and Biological Activity:

Nicotine is a potent agonist at most nicotinic acetylcholine receptors (nAChRs), particularly those in the brain, which mediates its psychoactive and addictive effects. rjptonline.orgontosight.aiontosight.aiwikipedia.org this compound, however, demonstrates altered pharmacological properties compared to nicotine. cymitquimica.comontosight.ai Research suggests that NNO may have reduced psychoactive effects and potentially weaker addictive potential compared to nicotine. smolecule.com

Studies investigating the interaction of this compound with nAChRs indicate that it can interact with these receptors, but its binding affinity and efficacy may differ from nicotine. ontosight.aiontosight.aiontosight.ai For instance, one study reported that (1'S,2'S)-nicotine-1'-N-oxide binds to the alpha3beta4 neuronal nicotinic acetylcholine receptor. ncats.io Comparative binding studies with other derivatives like nornicotine have shown varying affinities for different nAChR subtypes. nih.gov While nicotine shows high affinity for the α4β2 receptor, which is linked to its addictive properties, the affinity of NNO for this and other subtypes may be different, contributing to its potentially reduced psychoactive effects. wikipedia.orgresearchgate.net

Beyond nAChR interaction, this compound has been shown to exhibit other biological activities, including potential inhibition of acetylcholinesterase and possible anti-inflammatory effects, although the exact mechanisms require further elucidation. ontosight.ai

| Compound | Primary Receptor Target | Reported Psychoactive/Addictive Potential | Notes on Other Biological Activities |

| Nicotine | Nicotinic Acetylcholine Receptors (nAChRs), particularly α4β2 | High | Stimulant, Anxiolytic wikipedia.org |

| This compound | Nicotinic Acetylcholine Receptors (nAChRs) | Potentially Reduced smolecule.com | Acetylcholinesterase inhibition, potential anti-inflammatory effects ontosight.ai |

| Cotinine | Nicotinic Acetylcholine Receptors (nAChRs) | Lower than nicotine frontiersin.org | Shares some anti-inflammatory properties with nicotine researchgate.net |

Comparative In Vivo Effects:

The differences in metabolism and receptor interaction between nicotine and this compound translate to differing in vivo effects. While nicotine exerts significant effects on the central nervous system and cardiovascular system, the effects of NNO appear to be less pronounced. nih.govwikipedia.org Animal studies comparing the disposition and effects of nicotine and its metabolites, including NNO and cotinine, have revealed variations in tissue distribution and elimination rates among different strains. nih.gov

Research on the toxicological profiles of nicotine and its derivatives suggests that this compound may have lower acute toxicity compared to nicotine. acs.org This is supported by studies indicating significantly higher LD50 values for NNO compared to nicotine in both oral and intraperitoneal administration routes in animal models. acs.org This lower toxicity suggests that N-oxidation of nicotine can be considered a detoxification step in its metabolism. acs.org

Studies involving chronic exposure to tobacco smoke or nicotine have also investigated the accumulation and effects of metabolites like NNO. nih.govplos.org While nicotine itself is a major contributor to the addictive properties of tobacco, the role of its metabolites, including NNO, in long-term health effects and dependence is an area of ongoing research. cymitquimica.comontosight.aismolecule.com

Summary of Comparative Findings:

| Property | Nicotine | This compound |

| Formation from Nicotine | Parent compound | Metabolite (4-7% in humans) pharmgkb.orgrjptonline.orgnih.govwhyquit.com |

| Primary Metabolizing Enzyme | N/A | FMO3 pharmgkb.orgaacrjournals.orgrjptonline.org |

| Half-life | ~2-3 hours (plasma) aacrjournals.orgnih.gov | Shorter than cotinine nih.gov |

| nAChR Agonist Potency | High rjptonline.orgontosight.aiontosight.aiwikipedia.org | Lower than nicotine smolecule.com |

| Psychoactive Effects | Pronounced nih.govwikipedia.org | Potentially Reduced smolecule.com |

| Acute Toxicity | Higher acs.org | Lower than nicotine acs.org |

| Role in Nicotine Dependence | Major contributor wikipedia.orgresearchgate.net | Potentially weaker role smolecule.com |

Toxicological Research on Nicotine N Oxide

In Vitro and In Vivo Toxicological Profiles

Studies examining the toxicological profiles of Nicotine (B1678760) N-oxide have been conducted using both in vitro and in vivo models. In animal models, Nicotine N-oxide has generally shown a relatively low toxicity profile compared to nicotine. ontosight.ai However, high doses have been associated with adverse effects such as nausea, vomiting, and respiratory depression. ontosight.ai

In vitro studies have also been utilized to assess the biological activity of this compound. These studies can provide insights into cellular responses and potential mechanisms of toxicity. For instance, in vitro methods have been employed to evaluate the biological impact of constituents from tobacco products, including nicotine degradants like this compound. frontiersin.org These approaches often involve assessing endpoints such as cytotoxicity and genotoxicity.

Research has also investigated the metabolism of this compound in vivo. Studies in rats, for example, have examined the in vivo reduction of N-oxidation products of nicotine metabolism. tandfonline.com Analysis of urine and plasma in these studies provided data on the concentrations of nicotine and its metabolites, including this compound isomers, over time. tandfonline.com

Comparative Toxicological Assessment with Other Nicotine Degradants and Impurities

Comparative toxicological assessments are crucial for understanding the relative risks posed by this compound alongside other compounds present in tobacco products. This compound is one of several nicotine-related compounds found in tobacco, including other degradants and impurities such as nornicotine (B190312), cotinine (B1669453), anabasine, anatabine, myosmine, and β-nicotyrine. plos.orgacs.org

Toxicological evaluations have compared the genotoxicity and acute toxicity of this compound to that of nicotine and other degradants. Available toxicological data suggest that this compound, along with nornicotine, anabasine, cotinine, and β-nicotyrine, have comparable genotoxicity and acute toxicity to nicotine. acs.org

The levels of these degradants and impurities in tobacco products, such as oral nicotine pouches, have been analyzed and considered in the context of potential health risks. While the levels of this compound can be among the highest of the nicotine degradants, toxicological evidence suggests that its presence within certain levels in these products does not pose a toxicological concern greater than that associated with nicotine itself. acs.org This is partly supported by the fact that this compound is a known in vivo metabolite of nicotine in humans. acs.orgfda.gov

Data on the relative abundance of nicotine degradants can vary depending on the product and its storage conditions. For example, in a study of oral nicotine pouches, this compound was found at a higher percentage relative to the target nicotine level compared to cotinine, nornicotine, anabasine, and β-nicotyrine over a 12-month storage period. acs.org

Here is a table summarizing the relative levels of some nicotine degradants and impurities in oral nicotine pouches from one study:

| Compound | Relative Level (% of target nicotine) |

| This compound | 1.32 |

| Cotinine | 0.015 |

| Nornicotine | Not detected or below LOQ |

| Anabasine | Not detected or below LOQ |

| β-Nicotyrine | Not detected or below LOQ |

| Myosmine | 0.055 |

| Anatabine | Not detected or below LOQ |

Data based on a 12-month storage study of oral nicotine pouches. acs.org

Consideration in Health Risk Assessments of Tobacco Products

This compound is considered in health risk assessments of tobacco products as one of the harmful and potentially harmful constituents (HPHCs). Regulatory bodies and researchers evaluate the levels of this compound and other constituents in various tobacco and nicotine products to assess the potential health risks to consumers.

Frameworks for assessing the risks of novel tobacco and nicotine products, such as heated tobacco products and electronic cigarettes, often involve the chemical characterization of aerosols and toxicological evaluations. bat-science.comnih.gov These assessments compare the yields of toxicants, including nicotine degradants like this compound, to those in conventional cigarettes. nih.gov

The presence and levels of nicotine degradants, including this compound, are considered in the context of established toxicological reference values and guidance from regulatory bodies. acs.orgnih.gov The toxicological weight of evidence, which includes data on occurrence, metabolism, and toxicity, is used to determine if the levels of these compounds pose health risks greater than that of nicotine. acs.org

Mechanisms of Potential Adverse Biological Effects

The mechanisms by which this compound might exert biological effects are an area of ongoing investigation. While nicotine is known to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs) and influence various physiological processes, the activity of its metabolites, including this compound, can differ. mdpi.comwikipedia.org

This compound has been studied for its potential biological activities, including the inhibition of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. ontosight.ai It has also been investigated for its interaction with nicotinic acetylcholine receptors. ontosight.ai However, the potency of this compound in binding to and activating or desensitizing nAChRs is generally reported to be much lower compared to nicotine. wikipedia.org

As a metabolite of nicotine, this compound's biological effects may be related to its conversion back to nicotine in certain biological systems. Studies have shown the in vivo reduction of this compound back to nicotine. tandfonline.com Therefore, some of the observed effects attributed to this compound exposure might be mediated by the regenerated nicotine.

Research into the mechanisms of action of nicotine and its derivatives often involves examining their effects on cellular pathways, oxidative stress, and inflammation. mdpi.comresearchgate.net While nicotine has been shown to influence these processes, the specific contributions and mechanisms of this compound require further detailed investigation.

Analytical Methodologies for Nicotine N Oxide Quantification and Characterization

Chromatographic Techniques

Chromatographic methods are essential for separating nicotine (B1678760) N-oxide from other compounds present in a sample matrix before detection and quantification. Different chromatographic approaches are employed depending on the sample type and the specific analytical requirements.

Gas Chromatography (GC) with Thermal Conversion Approaches

Standard Gas Chromatography (GC) methods are generally not suitable for the direct analysis of nicotine N-oxide due to its low volatility and thermal instability. This compound is known to undergo thermal rearrangement or decomposition at the high temperatures typically used in GC injection ports and columns tandfonline.com. This can lead to its conversion into other compounds, such as 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine (often referred to as oxazine) or even back to nicotine and β-nicotyrine, resulting in inaccurate quantification of the original this compound content tandfonline.comcore.ac.uk.

To overcome this limitation, thermal conversion approaches coupled with GC have been developed. One such method involves the controlled thermal rearrangement of this compound to a volatile product, like oxazine (B8389632), which can then be effectively analyzed by GC core.ac.uknih.govacs.org. This approach allows for the indirect determination of this compound by quantifying its thermal degradation product core.ac.uk. For example, evolved-gas analysis coupled with gas chromatography (EGA-GC) has been used to indirectly determine the amount of this compound in e-liquids by analyzing the volatile oxazine produced upon heating the sample core.ac.uk. Research has shown that nicotine N-oxides are thermally unstable, which prevents the use of standard GC-MS methods for quantitative analysis tandfonline.com. Investigating the thermal decomposition pathway of nicotine-N-oxides by injecting a standard solution into a GC-MS system revealed conversion to nicotine and β-nicotyrine at an injection port temperature of 260°C tandfonline.com.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound, offering advantages for polar and less volatile compounds compared to GC. HPLC methods typically involve a stationary phase and a mobile phase optimized to achieve separation of this compound from other components in the sample. Various detectors can be coupled with HPLC, including UV-Vis detectors and mass spectrometers.

HPLC has been employed for the determination of this compound in biological samples such as urine and in research settings involving metabolic studies. For instance, HPLC with UV detection at 254 nm has been used for the determination of cotinine-N-oxide, a related metabolite, in human urine psu.edu. The polarity of cotinine-N-oxide presented challenges for extraction from aqueous systems like urine, highlighting the need for efficient sample preparation methods in conjunction with HPLC psu.edu. Studies investigating the formation of cis- and trans-nicotine-1'-N-oxide from nicotine in rat liver microsomes have also utilized HPLC, with retention times reported for different analytes including cis-nicotine-1'-N-oxide, nicotine, and trans-nicotine-1'-N-oxide researchgate.net.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) is a powerful and sensitive technique frequently used for the quantification of this compound and other nicotine metabolites in complex biological matrices. UPLC, with its smaller particle size columns, provides improved chromatographic resolution, speed, and sensitivity compared to traditional HPLC. Coupling UPLC with tandem mass spectrometry (MS/MS) allows for highly selective and sensitive detection and quantification by monitoring specific precursor and product ions.

UPLC-MS/MS methods have been developed and validated for the simultaneous determination of nicotine and multiple nicotine metabolites, including this compound, in samples such as urine and e-cigarette aerosols and liquids researchgate.netplos.orgcoresta.org. These methods often utilize isotope dilution with deuterated internal standards to enhance accuracy and robustness plos.orgcoresta.org. Sample preparation procedures like protein precipitation or solid-phase extraction are commonly employed before UPLC-MS/MS analysis to clean up the sample matrix and concentrate the analytes plos.orgnih.govcoresta.org. For example, a validated LC-MS/MS method for quantifying urinary nicotine and six metabolites, including nicotine 1'-N-oxide, in smokers' urine employed acetone (B3395972) pretreatment to precipitate matrix components plos.orgnih.gov. Another LC-MS/MS method for analyzing nicotine and related compounds in e-cigarette samples used extraction with ammonium (B1175870) acetate (B1210297) solution coresta.org. UPLC-MS/MS has also been applied in studies profiling nicotine metabolites in urine and investigating intracellular exposure levels in cell models exposed to tobacco products researchgate.netjst.go.jp.

Reported validation data for LC-MS/MS methods quantifying this compound demonstrate good linearity, accuracy, and reproducibility. For instance, a method for e-cigarette samples showed linearity from 50 to 5000 ng/ml with R² > 0.995, average recoveries between 85.2% and 87.8%, and acceptable LOD and LOQ values coresta.org.

Mass Spectrometric Approaches

Mass spectrometry plays a critical role in the identification, characterization, and quantification of this compound, often coupled with chromatographic separation techniques.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, enabling the determination of the elemental composition of analytes. This is particularly valuable in metabolite profiling studies where the identification of known and unknown metabolites is necessary. HRMS can be coupled with liquid chromatography (LC-HRMS) to separate complex mixtures before mass analysis.

LC-HRMS has been used in untargeted metabolomics approaches to profile nicotine metabolites in biological samples. Studies have applied LC-HRMS to examine cell lysates exposed to cigarette smoke extracts to determine intracellular exposure levels of compounds like nicotine and this compound jst.go.jp. HRMS-based isotope-labeling methods have also been developed for comprehensive profiling of metabolites, such as those of N'-nitrosonornicotine (NNN), where NNN-N-oxide was identified as a significant metabolite nih.gov. HRMS provides robust MS evidence for the identification of putative metabolites, and their structures can be confirmed by comparing to synthetic standards nih.gov.

Tandem Mass Spectrometry (MS/MS and MS3) for Quantitation

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion and detection of the resulting product ions. This technique provides high selectivity and sensitivity for targeted quantification of specific analytes, including this compound. Multiple Reaction Monitoring (MRM) is a common mode in MS/MS where specific precursor-product ion transitions are monitored. MS³ involves a further stage of fragmentation.

LC-MS/MS methods utilizing MRM are widely used for the quantitative analysis of this compound in various matrices plos.orgcoresta.orgnih.govcoresta.orgmdpi.comnih.govcoresta.org. These methods typically involve selecting a protonated molecular ion of this compound as the precursor ion and monitoring characteristic product ions formed upon collision-induced dissociation mdpi.com. Using deuterated internal standards with similar fragmentation patterns helps to improve the accuracy and reliability of the quantification plos.orgcoresta.orgcoresta.orgcoresta.org.

Studies have reported the use of LC-MS/MS for the simultaneous quantification of nicotine and multiple metabolites, including this compound, in urine, serum, and e-cigarette samples plos.orgcoresta.orgnih.govcoresta.orgnih.govcoresta.org. These methods often achieve low limits of quantification, allowing for the detection of this compound even at low concentrations coresta.orgnih.govcoresta.org. For example, a validated LC-MS/MS method reported quantification limits in the range of 0.2-2.3 ng/ml for nicotine and its metabolites, including nicotine-N'-oxide nih.gov. Another LC-MS/MS method for e-cigarette samples reported LOD and LOQ for nicotine-N-oxide as 1.66 and 5.48 µg/g in e-liquids and 0.872 and 2.87 µ g/collection in aerosols coresta.org. The use of two ion-transition pairs for each analyte in LC-MS/MS enhances confirmation and quantification coresta.org. LC-Orbitrap-MS/MS, a type of HRMS, has also been used for the determination of nicotine 1'-oxide in urine, employing selected ion monitoring (SIM) and parallel reaction monitoring (PRM) modes mdpi.com.

Here is a summary of some reported analytical parameters for this compound using different chromatographic and mass spectrometric techniques:

| Technique | Matrix | Detection Mode | LOD/LOQ (this compound) | Notes | Source |

| EGA-GC | E-liquids | FID (indirect via oxazine) | Not specified (analyzing oxazine) | Thermal conversion to oxazine required for volatility. | core.ac.uk |

| HPLC | Rat Liver Microsomes | Not specified (UV likely) | Not specified | Used for separating cis and trans isomers. | researchgate.net |

| HPLC | Human Urine (for cotinine-N-oxide) | Absorbance detector (254 nm) | 10 ng/ml (for cotinine-N-oxide) | Extraction challenges due to polarity. | psu.edu |

| LC-MS/MS | E-cigarette aerosols and e-liquids | ESI+, MRM | 1.66 µg/g (e-liquid LOQ), 0.872 µ g/collection (aerosol LOQ) | Linearity 50-5000 ng/ml, R² > 0.995, recoveries 85.2-87.8%. | coresta.org |

| LC-MS/MS | Human Urine | ESI+, Scheduled-MRM | 0.2-2.3 ng/ml (range for 11 analytes) | Simultaneous analysis of nicotine and 10 metabolites. | nih.gov |

| LC-MS/MS | Human Serum | APCI, MRM | < 0.83 ng/mL (range for 10 analytes) | Simultaneous analysis of nicotine and 9 metabolites, recovery 80-104%. | coresta.org |

| LC-Orbitrap-MS/MS | Human Urine | ESI+, SIM/PRM | Not specified | Used for determination of nicotine 1'-oxide. | mdpi.com |

| UHPLC-HRMS/MS | Rat Brain Microdialysis Samples | ESI+ | 0.003-1.0 μg/L (LOD range for >10 analytes) | Simultaneous analysis of nicotine metabolites and neurotransmitters. | frontiersin.org |

Spectroscopic Techniques (e.g., NMR for Structural Elucidation)

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), play a vital role in the structural elucidation and confirmation of this compound mdpi.comuoa.gr. NMR spectroscopy provides detailed information about the arrangement of atoms within the molecule, with distinct signals corresponding to the aliphatic and aromatic protons and carbons wiley-vch.deslideshare.net. For instance, in the 1H NMR spectrum of nicotine, the pyridyl protons exhibit characteristic shifts that aid in their assignment wiley-vch.de. While specific NMR data for this compound were not extensively detailed in the search results, the general principles of NMR for alkaloid structure determination apply uoa.grslideshare.netslideshare.net.

Mass spectrometry is another powerful tool for identifying and characterizing this compound, often used in conjunction with chromatographic separation techniques mdpi.comslideshare.net. The fragmentation patterns observed in mass spectra provide valuable information about the compound's structure mdpi.com. Studies comparing the mass spectra of nicotine and this compound have identified common product ions corresponding to protonated fragments of pyridine (B92270) derivatives, indicating that the N-oxidation occurs on the pyrrolidine (B122466) ring mdpi.com. Fourier-transform infrared spectroscopy (FTIR) can also be used to confirm the structure of alkaloid N-oxides by identifying characteristic vibrations, such as those related to O-H and C-H bonds and aromatic systems mdpi.com.

Sample Preparation and Extraction Strategies from Biological Matrices (e.g., Urine, Plasma, Brain Tissue)

Analyzing this compound in biological matrices like urine, plasma, and brain tissue requires effective sample preparation and extraction strategies to isolate the analyte from the complex matrix and potential interfering substances mdma.chresearchgate.net. Urine is a frequently used matrix for nicotine metabolite analysis due to its ease of collection and higher concentrations of metabolites compared to other biological fluids mdpi.com. Plasma and brain tissue also serve as important matrices for assessing systemic exposure and central nervous system distribution nih.gov.

Various extraction methods have been developed for this compound and other nicotine metabolites from biological samples. These include:

Solid Phase Extraction (SPE): SPE is a common technique used to extract this compound from biological matrices. Methods have been described using C18 extraction cartridges or Oasis MCX SPE cartridges nih.govnih.govresearchgate.net. SPE can help to remove proteins and other matrix components that might interfere with subsequent analysis nih.gov.

Liquid-Liquid Extraction (LLE): LLE has also been employed for the extraction of nicotine and its metabolites from urine ebi.ac.uk.

Protein Precipitation: Precipitation of proteins using agents like trichloroacetic acid (TCA) is often a preliminary step in sample preparation from matrices like plasma and brain homogenates before further extraction nih.gov.

Acetone Pretreatment: Acetone pretreatment has been used to precipitate matrix components such as endogenous proteins, salts, phospholipids, and exogenous enzymes in urine samples before LC-MS/MS analysis plos.org.

Specific protocols vary depending on the matrix and the analytical technique used. For instance, one method for determining this compound in smokers' urine involved extraction using silica (B1680970) gel columns and elution with methanolic ammonia (B1221849) mdma.ch. Another method for plasma and brain tissue utilized protein precipitation followed by SPE with Oasis MCX cartridges nih.gov. The efficiency of extraction methods is a critical factor, with reported recoveries for this compound varying depending on the method and matrix nih.govebi.ac.uk.

Challenges and Advancements in this compound Analytical Chemistry

The analytical chemistry of this compound presents several challenges. Its polarity makes extraction from biological matrices difficult mdma.ch. Furthermore, this compound is thermally labile, which can pose problems for analytical techniques requiring vaporization, such as gas chromatography (GC) or mass spectrometry, unless specific conversion steps are employed mdma.ch. The presence of isomeric forms (cis and trans) can also add complexity to the analysis, requiring chromatographic methods capable of separating these diastereomers nih.gov. Matrix effects, such as ion suppression or enhancement in mass spectrometry, can influence the accuracy of quantification and need to be addressed during method development and validation researchgate.netmdpi.com.

Despite these challenges, there have been significant advancements in the analytical chemistry of this compound. The development of sensitive and selective methods, particularly those utilizing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), has greatly improved the ability to quantify this compound in complex samples mdpi.comresearchgate.netplos.orgmdpi.comresearchgate.net. LC-MS/MS offers high sensitivity and selectivity, allowing for the simultaneous determination of this compound alongside other nicotine metabolites researchgate.net. Hydrophilic interaction liquid chromatography (HILIC) has also been used for the analysis of nicotine metabolites, including cotinine (B1669453) N-oxide, in biological matrices nih.govebi.ac.uk.

Advancements in sample preparation techniques, including microextraction methods and automation, are ongoing trends in analytical chemistry, aiming to improve efficiency and reduce sample volume requirements researchgate.nettandfonline.com. The introduction of novel materials for extraction sorbents is also contributing to these advancements tandfonline.com. For thermally labile N-oxides, alternative approaches such as thermal conversion to more stable derivatives before GC analysis have been developed mdma.ch. One such method involves the thermal conversion of this compound to a ring-expansion product, 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine, which has favorable chromatographic properties for GC analysis mdma.ch.

The ongoing need for rapid, sensitive, selective, and environmentally friendly analytical methods for complex matrices in biological and clinical fields continues to drive innovation in the analysis of compounds like this compound researchgate.net. Addressing challenges such as matrix effects and ensuring method robustness and reproducibility remain key areas of focus in the field researchgate.netmdpi.comnih.gov.

Pharmacokinetic Investigations of Nicotine N Oxide in Biological Systems

Absorption and Distribution Dynamics

The pharmacokinetics of nicotine (B1678760) N-oxide involve rapid absorption and distribution in various animal models ontosight.ai. While specific detailed data on the absorption rate and extent of nicotine N-oxide itself are less extensively documented compared to its parent compound, nicotine, studies on nicotine metabolism indicate that this compound is formed systemically. Nicotine is rapidly absorbed, particularly through the lungs during smoking, and also from the oral mucosa and skin if-pan.krakow.plnih.gov. Following absorption, nicotine is widely distributed in the body, including the liver, lungs, and brain nih.gov. As a metabolite of nicotine, this compound's distribution is intrinsically linked to the distribution of its precursor.

Research indicates that this compound is a primary metabolite of nicotine, formed via the action of flavin-containing monooxygenase 3 (FMO3) nih.govumaryland.edu. In humans, this metabolic pathway is highly selective for the trans-isomer of this compound nih.gov. Approximately 4–7% of absorbed nicotine is metabolized via this route in smokers nih.govumaryland.edu. The distribution of this compound throughout the body occurs after its formation, with studies in rats examining its levels in both plasma and brain tissue nih.govnih.gov.

Elimination Pathways and Clearance Rates

The primary route of elimination for this compound appears to be renal excretion. Studies suggest that this compound is excreted virtually unchanged in urine after intravenous administration in humans fda.gov. This indicates that, unlike its parent compound nicotine which undergoes extensive metabolism, this compound itself is not subject to significant further biotransformation before elimination umaryland.edu.

Half-Life Determination and Implications

The half-life of this compound has been reported to be approximately 1-2 hours in animal models ontosight.ai. This relatively short half-life suggests that, once formed or administered, this compound is cleared from the systemic circulation relatively quickly.

For comparison, the half-life of nicotine in plasma is also relatively short, typically ranging from 1 to 2 hours, although a longer terminal half-life of around 11 hours can be observed at lower concentrations due to slow release from tissues nih.govmdpi.comnih.gov. Cotinine (B1669453), the major metabolite of nicotine, has a significantly longer half-life, ranging from 6 to 22 hours in plasma and around 18 hours generally, making it a more widely used biomarker for assessing tobacco smoke exposure mdpi.comnih.govmdpi.com. The shorter half-life of this compound compared to cotinine implies that it reflects more recent exposure to nicotine or its formation.

Bioavailability Studies in Animal Models

Studies in animal models have provided insights into the pharmacokinetics of this compound, often in the context of nicotine metabolism. For instance, research in rats has investigated the levels of this compound in plasma and brain following nicotine administration nih.govnih.gov. These studies have shown that this compound is detectable in these biological matrices, confirming its formation and distribution in these models nih.govnih.gov.

One study in rats observed lower levels and a lower area under the plasma concentration-time curve (AUC) for this compound in early adolescent rats compared to adult rats following subcutaneous nicotine administration nih.govnih.gov. This suggests potential age-related differences in the formation or clearance of this compound in this species nih.govnih.gov.

While direct bioavailability studies specifically for administered this compound are less common in the provided search results, its presence as a metabolite after nicotine administration in various animal models (rats, rabbits, guinea-pigs) confirms its formation and systemic availability following the metabolism of its precursor fda.govnih.gov.

Influence of Interspecies Variability on this compound Pharmacokinetics

Interspecies variability in nicotine metabolism is well-documented, and this variability extends to the formation of metabolites like this compound if-pan.krakow.plfda.govscholaris.ca. The predominant metabolic pathways for nicotine can vary among different animal species fda.gov.

The conversion of nicotine to this compound involves the enzyme FMO3, and the activity and selectivity of this enzyme can differ between species nih.govumaryland.edu. For example, in animals, FMO3 can produce both cis and trans isomers of this compound, while in humans, the pathway is highly selective for the trans-isomer nih.gov.

Recirculation and Enterohepatic Shunting of this compound

Enterohepatic recirculation is a process where a substance is absorbed into the portal circulation, undergoes hepatic uptake and biliary excretion into the intestine, and is then reabsorbed, potentially prolonging its half-life and affecting its pharmacokinetic profile researchgate.netnih.gov.

While the search results mention enterohepatic recirculation in the context of other compounds or general pharmacokinetic principles researchgate.netnih.govwindows.netsquarespace.com, the specific detailed mechanisms and quantitative significance of enterohepatic shunting involving the reduction of this compound back to nicotine are noted as a possibility based on the action of gut flora umaryland.edufda.gov.

Occurrence and Environmental Fate of Nicotine N Oxide

Presence in Tobacco Products and Smoke Emissions

Nicotine (B1678760) N-oxide is found in tobacco leaf as one of the alkaloid chemicals present. nih.gov In commercial tobacco products, nicotine concentrations typically range from 6 to 18 milligrams per gram (0.6 to 1.8 percent by weight). nih.gov Nicotine N-oxide is also present in mainstream cigarette smoke. acs.org Studies have identified nicotine N'-oxides as constituents in both e-cigarette liquids and aerosols. tobaccopreventioncessation.commdpi.com

Detection in Biological Fluids (e.g., Urine)

This compound is a primary metabolite of nicotine in humans. hmdb.canih.gov It can be detected and analyzed in various biological matrices, including urine. mdpi.comgoogle.comresearchgate.net Urine samples are often used for detecting nicotine metabolites due to ease of collection and potentially higher concentrations compared to other biological fluids. mdpi.com While cotinine (B1669453) and trans-3′-hydroxycotinine are the two predominant nicotine metabolites in urine and are generally preferred as exposure biomarkers due to their higher concentrations and longer half-lives, nicotine N'-oxide is also a recognized metabolite. nih.govcdc.gov Approximately 4–7% of nicotine absorbed by smokers is metabolized via the route that produces nicotine N′-oxide. nih.gov In humans, this metabolic pathway is highly selective for the trans-isomer of nicotine N′-oxide. nih.gov The trans-isomer of nicotine N′-oxide has been detected in urine following the administration of nicotine through various methods, including intravenous infusion, transdermal patches, and smoking. nih.gov Studies using LC-MS/MS techniques have detected nicotine N'-oxide in the urine of both passive and active young smokers. mdpi.comresearchgate.net However, one study noted no significant differences in the concentration of (1′S,2′S)-nicotine 1′-oxide in the samples of individuals from various groups (smokers, passive smokers, and non-smokers). mdpi.com

Interactive Table 1: Nicotine Metabolites Detected in Urine

| Metabolite | Detection in Urine |

| Nicotine | Yes researchgate.netcdc.gov |

| Cotinine | Yes mdpi.comresearchgate.netcdc.gov |

| trans-3′-Hydroxycotinine | Yes mdpi.comresearchgate.netcdc.gov |

| Nicotine N'-oxide | Yes mdpi.comresearchgate.netcdc.gov |

| Cotinine N-oxide | Yes researchgate.netcdc.gov |

| Nornicotine (B190312) | Yes cdc.gov |

| Anatabine | Yes cdc.gov |

| Anabasine | Yes cdc.gov |

| 4-Hydroxy-4-(3-pyridyl)-butanoic acid | Yes cdc.gov |

Occurrence in Food Sources

Nicotine-1'-N-oxide has been detected in several foods, including black chokeberries, garden onions, barleys, gooseberries, and highbush blueberries. hmdb.ca These detections were not quantified. hmdb.ca Nicotine itself is naturally found in plants of the Solanaceae family, such as potatoes, tomatoes, eggplants, and peppers, generally at low levels in the parts used as food. researchgate.netwikipedia.org Nicotine has also been detected in cauliflower and tea. researchgate.netfoodstandards.gov.au

Presence in E-cigarette Aerosols and Residues

Nicotine N'-oxides have been identified as constituents in both e-cigarette liquids and the aerosols they produce. tobaccopreventioncessation.commdpi.com A review of studies found nicotine N'-oxides among 22 compounds common to both e-liquids and generated aerosols. mdpi.com However, another study comparing e-cigarette aerosol to cigarette smoke did not detect nornicotine and nicotine-N-oxide in either the e-cigarette or air/method blank samples. acs.org The heating process in e-cigarettes can potentially generate new compounds not present in the original liquid. mdpi.com

Interactive Table 2: Compounds Common to E-cigarette Liquids and Aerosols (Partial List including Nicotine N'-oxides)

| Compound | Presence in E-liquid | Presence in Aerosol |

| Nicotine | Yes tobaccopreventioncessation.commdpi.com | Yes tobaccopreventioncessation.commdpi.com |

| Nicotine-N'-oxides | Yes tobaccopreventioncessation.commdpi.com | Yes tobaccopreventioncessation.commdpi.com |

| Acetaldehyde | Yes tobaccopreventioncessation.commdpi.com | Yes tobaccopreventioncessation.commdpi.com |

| Formaldehyde | Yes tobaccopreventioncessation.commdpi.com | Yes tobaccopreventioncessation.commdpi.com |

| Propylene glycol | Yes tobaccopreventioncessation.commdpi.com | Yes tobaccopreventioncessation.commdpi.com |

| Vegetable glycerin | Yes tobaccopreventioncessation.commdpi.com | Yes tobaccopreventioncessation.commdpi.com |

| 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | Yes tobaccopreventioncessation.commdpi.com | Yes tobaccopreventioncessation.commdpi.com |

| N-Nitrosonornicotine (NNN) | Yes tobaccopreventioncessation.commdpi.com | Yes tobaccopreventioncessation.commdpi.com |

Environmental Transformation and Degradation Pathways

Nicotine N'-oxide is a primary metabolite of nicotine and does not appear to be significantly further metabolized in humans, except for reduction back to nicotine in the intestines, which may lead to nicotine recycling in the body. nih.gov

In the environment, nicotine can undergo degradation through various processes, including photocatalytic degradation, chemical degradation, and biodegradation by microorganisms. nih.gov Microorganisms, including bacteria and fungi, are capable of degrading tobacco alkaloids like nicotine through specific enzymatic systems and biochemical pathways. nih.govscispace.comresearchgate.net Different microbial degradation pathways for nicotine have been reported, such as the pyridine (B92270) pathway, pyrrolidine (B122466) pathway, and demethylation pathway. nih.govresearchgate.net For example, bacteria such as Arthrobacter species can follow the pyridine pathway, while Gram-negative bacteria like Pseudomonas species may initially attack the pyrrolidine ring via the pyrrolidine pathway. nih.gov Fungi may employ a demethylation pathway. nih.gov The reduction of nicotine-1'-N-oxide by Microsporum gypseum has also been noted. nih.govscispace.com

This compound as a Component of Thirdhand Smoke (THS)

Thirdhand smoke (THS) refers to the residual tobacco smoke that remains on surfaces and in dust after smoking has ceased. dergipark.org.trmdpi.comrsc.org Nicotine is a major constituent of THS and can accumulate on surfaces, persisting for weeks to months. dergipark.org.tr Chemicals in THS, including nicotine, can react with atmospheric oxidants present indoors, such as ozone, nitrous acid, and hydroxyl radicals, to form secondary pollutants. dergipark.org.trmdpi.comresearchgate.netscielo.br These reactions can generate toxic and carcinogenic substances, potentially increasing health risks. mdpi.comresearchgate.netscielo.br While the formation of tobacco-specific nitrosamines (TSNAs) like NNK and NNN from the reaction of nicotine with nitrous acid is a well-documented example of these reactions in THS dergipark.org.trresearchgate.netscielo.br, the specific role and fate of this compound within the complex chemical transformations of THS on surfaces are part of the broader scope of THS chemistry being investigated. Studies have shown that oxidation products of nicotine can form over time periods ranging from hours to weeks upon deposition in THS films. rsc.org The inherent oxidative potential of deposited cigarette smoke as a THS film can initiate and sustain oxidation chemistry, altering the chemical composition of surface films over extended periods. rsc.org

Role as a Chemical Marker for Anthropogenic Activity in Aquatic Environments

Nicotine and its derivatives have been utilized as chemical markers for anthropogenic contamination, particularly in aquatic environments. researchgate.netresearchgate.net This is due to the high consumption of tobacco products and the subsequent detection of these compounds in aquatic reservoirs, primarily entering through the discharge of domestic wastewater containing human waste from smokers. researchgate.netresearchgate.net While nicotine, cotinine, and 3'-hydroxycotinine are commonly measured in wastewater and surface waters for this purpose, indicating the suitability of these nicotine derivatives as hydrophilic, anthropogenic markers researchgate.net, the specific use of this compound as a marker in aquatic environments is less extensively documented compared to its more prevalent metabolites like cotinine. However, as a metabolite excreted in urine, this compound contributes to the presence of nicotine-related compounds in wastewater.

Future Research Directions and Translational Significance

Elucidation of Undefined Metabolic and Pharmacological Mechanisms

Understanding the complete metabolic fate and pharmacological activities of nicotine (B1678760) N-oxide remains an important area for future research. Nicotine is extensively metabolized in the liver by enzymes including CYP2A6, UGT, and FMO. nih.govresearchgate.net The conversion of nicotine to nicotine N-oxide primarily involves FMO3. rjptonline.orgnih.govresearchgate.netacs.org In humans, this pathway appears highly selective for the trans-isomer of nicotine N'-oxide. nih.gov While nicotine N'-oxide is a primary metabolite, typically accounting for about 4-7% of absorbed nicotine in smokers, it does not appear to be significantly metabolized further, except for potential reduction back to nicotine in the intestines, which could lead to nicotine recycling in the body. rjptonline.orgnih.gov

Development of Novel Analytical Techniques for Enhanced Specificity and Sensitivity

Accurate and sensitive quantification of this compound in biological and environmental samples is essential for research into its metabolism, toxicology, and role as a biomarker. Various analytical techniques have been employed for the determination of nicotine and its metabolites, including this compound, such as LC-MS/MS and UPLC-MS/MS. nih.govnih.govacs.orgresearchgate.netmdpi.com These methods offer high sensitivity and specificity and can measure multiple metabolites simultaneously. researchgate.netmdpi.com

Despite existing methods, there is a continuous need for the development of novel analytical techniques with enhanced specificity and sensitivity. Some current methods for this compound have not specified which isomer was used as a standard, and a single peak was reported, whereas a mixture of trans-nicotine-1'-oxide diastereomers can be partially separated. nih.gov Future research should focus on developing techniques that can differentiate and quantify specific this compound isomers with high precision. Exploring alternative methods, such as advanced electrochemical sensors, could also provide novel approaches for this compound detection. mdpi.comresearchgate.net Improved analytical capabilities will facilitate more accurate exposure assessments and a deeper understanding of this compound disposition.

Comprehensive Toxicological Risk Assessment in Diverse Exposure Scenarios

A comprehensive toxicological risk assessment of this compound across diverse exposure scenarios is necessary to fully understand its potential health implications. While some evaluations suggest that the levels of nicotine N'-oxide in certain oral tobacco products may not pose health risks exceeding those of nicotine, a broader assessment covering various forms of exposure, including combustible tobacco, e-cigarettes, and environmental exposure, is needed. acs.org

Role of this compound in Nicotine Dependence and Cessation Strategies

Emerging research suggests a potential link between nicotine N-oxidation and nicotine dependence. Studies have indicated an association between genetic variants in the FMO3 gene, which is involved in nicotine N-oxidation, and levels of this compound in plasma and smoking behaviors, including nicotine dependence. nih.govwisc.edulongerlife.org This association suggests that the nicotine N-oxidation pathway could represent a novel target for interventions aimed at enhancing smoking cessation. nih.govwisc.edulongerlife.org

However, further research is needed to fully elucidate the precise role of this compound in the complex mechanisms underlying nicotine dependence. While genetic links have been observed, studies using animal models to manipulate nicotine N-oxidation and assess its impact on withdrawal phenotypes have yielded inconclusive results, highlighting the complexity of this relationship and the need for appropriate research models. longerlife.org Future studies should aim to clarify how variations in nicotine N-oxidation influence the rewarding effects of nicotine, withdrawal symptoms, and relapse vulnerability, potentially leading to the development of new pharmacological or genetic-based cessation strategies targeting this pathway.

Investigation of this compound as a Biomarker for Exposure and Metabolism

This compound has been identified as a metabolite of nicotine present in biological fluids such as urine and plasma, making it a potential biomarker for nicotine exposure and metabolism. rjptonline.orgnih.govresearchgate.netmdpi.comscholaris.ca Although typically present at lower concentrations compared to major metabolites like cotinine (B1669453), its levels can provide valuable information, particularly in the context of genetic variations in nicotine metabolizing enzymes. researchgate.netscholaris.canih.gov For instance, individuals with deficiencies in CYP2A6, a primary enzyme in nicotine metabolism, may excrete a higher percentage of absorbed nicotine as nicotine N'-oxide. scholaris.ca

Future research should further explore the utility of this compound as a biomarker in various contexts, including exposure to different tobacco products and nicotine delivery systems, as well as in assessing the activity of specific metabolic pathways. researchgate.netnih.govfrontiersin.org Investigating its stability in different biological matrices and developing standardized analytical methods are important steps for its broader application as a biomarker. Furthermore, the detection of nicotine-1'-N-oxide in certain foods suggests its potential as a biomarker for dietary exposure, an area that warrants further investigation. hmdb.ca

Environmental Monitoring and Health Implications of this compound Presence

The presence of this compound in the environment, particularly as a component of secondhand or thirdhand smoke, is an area that requires dedicated research. While environmental monitoring of tobacco smoke constituents like nicotine and nitrogen oxides is conducted, specific data on the environmental prevalence and health implications of this compound itself is limited. researchgate.netbmj.comnih.gov

Future research should focus on developing sensitive methods for detecting and quantifying this compound in air, dust, and on surfaces in environments where tobacco products have been used. bmj.comnih.gov Studies are needed to assess the levels of this compound in indoor and outdoor environments impacted by smoking and vaping. Furthermore, toxicological studies should evaluate the potential health effects of environmental exposure to this compound, particularly for vulnerable populations. Understanding the environmental fate and persistence of this compound is also crucial for assessing potential long-term health implications.

Genetic and Epigenetic Factors Influencing this compound Disposition and Biological Effects

Genetic variations in enzymes involved in nicotine metabolism, such as FMO3 and CYP2A6, have been shown to influence the disposition of nicotine and its metabolites, including this compound. nih.govwisc.eduscholaris.cacancer.govaacrjournals.orgresearchgate.netnih.govoup.com These genetic factors can contribute to inter-individual differences in this compound levels. aacrjournals.org

Q & A

Q. Table 1: Key Spectral Data for this compound

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| ¹H NMR (D₂O) | δ 2.1 (pyrrolidine CH₃), δ 8.4 (pyridyl) | |

| HRMS | m/z 193.1104 ([M+H]⁺) | |

| Elemental Analysis | C: 62.1%, H: 7.3%, N: 14.5% |

Basic: Which analytical methods are most reliable for quantifying this compound in biological matrices?

Methodological Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity (LOD: 0.1 ng/mL) and specificity. Critical considerations:

- Sample Preparation : Solid-phase extraction (SPE) using mixed-mode cartridges (e.g., Oasis MCX) to isolate this compound from urine or plasma .

- Chromatography : Reverse-phase C18 column with gradient elution (0.1% formic acid in water/acetonitrile).

- Validation : Include recovery (>85%), intra-day precision (<10% RSD), and cross-validation against GC-MS to resolve matrix interferences .

Advanced: How do interspecies differences in this compound metabolism impact translational research?

Methodological Answer:

this compound formation varies significantly across species due to differences in CYP2A6 activity:

- Humans : CYP2A6 is the primary enzyme, with polymorphisms (e.g., CYP2A62) reducing N-oxide yields by 40–60% .

- Rodents : Hepatic FMO3 dominates, producing higher N-oxide levels than humans .

Experimental Design : - Use humanized CYP2A6 transgenic mice to model metabolic variability.

- Compare urinary N-oxide/cotinine ratios across species to assess translational relevance .

Advanced: How can pharmacokinetic models account for this compound’s role in nicotine clearance?

Methodological Answer:

Compartmental models integrate urinary biomarkers (e.g., total nicotine equivalents, TNE) to quantify clearance:

- Two-Compartment Model : Include first-pass metabolism (intestinal reduction of N-oxide back to nicotine) and renal excretion .

- Parameters : Calculate elimination half-life (t₁/₂β = 6–8 hours) and volume of distribution (Vd = 1.2 L/kg) using nonlinear regression of plasma/urine data .

Q. Table 2: Key Pharmacokinetic Parameters

| Parameter | Value (Mean ± SD) | Matrix | Reference |

|---|---|---|---|

| t₁/₂β (hours) | 7.2 ± 1.5 | Plasma | |

| Vd (L/kg) | 1.2 ± 0.3 | Plasma | |

| Renal Clearance | 0.4 ± 0.1 L/h | Urine |

Advanced: How should researchers address contradictions in reported metabolic rates of this compound across studies?

Methodological Answer:

Discrepancies often arise from methodological variability. Mitigation strategies include:

- Standardized Protocols : Adopt CONSORT guidelines for in vivo studies, reporting CYP2A6 genotype, and dietary confounders (e.g., cruciferous vegetables inducing FMO3) .

- Data Harmonization : Use meta-regression to adjust for covariates (e.g., smoking status, enzyme kinetics) .

- Replication Studies : Validate findings in independent cohorts with matched demographics .

Advanced: What mechanistic insights link this compound to reduced carcinogen exposure in smokers?

Methodological Answer:

this compound correlates with lower tobacco-specific nitrosamine (TSNA) activation due to:

- Competitive Inhibition : N-oxide competes with nicotine for CYP2A6, reducing TSNA metabolic activation .

- Biomarker Utility : Higher urinary N-oxide/3-HCOT ratios associate with 30% lower lung cancer risk in epidemiological studies (OR = 0.70, 95% CI: 0.55–0.89) .

Experimental Validation : - Use CRISPR-edited bronchial epithelial cells to quantify CYP2A6-mediated TSNA-DNA adduct formation with/without N-oxide co-administration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.